

Spectroscopic and Synthetic Profile of 3,5-Dibromo-2-hydroxypyrazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-2-hydroxypyrazine

Cat. No.: B041542

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of **3,5-Dibromo-2-hydroxypyrazine** (also known as 3,5-dibromopyrazin-2-ol), a halogenated heterocyclic compound with applications as a building block in medicinal and agricultural chemistry. This document compiles available experimental data and provides predicted spectroscopic information to serve as a comprehensive resource for researchers.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	21943-15-7	[1] [2]
Molecular Formula	C ₄ H ₂ Br ₂ N ₂ O	[1] [2]
Molecular Weight	253.88 g/mol	[1] [2]
Appearance	Light yellow to yellow solid	[1]
Melting Point	174-178°C	[1]
Purity	≥97%	[2]

Spectroscopic Data

A comprehensive set of experimental spectroscopic data for **3,5-Dibromo-2-hydroxypyrazine** is not readily available in published literature. The following tables present the available experimental data alongside predicted values generated from computational models to provide a useful reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ)	Multiplicity	Integration	Solvent	Frequency	Data Type	Reference
7.44 ppm	Singlet (s)	1H	CDCl ₃	400 MHz	Experimental	[1]

¹³C NMR Data (Predicted)

Due to the absence of experimental data, the following ¹³C NMR chemical shifts have been predicted using online computational tools.

Chemical Shift (δ)	Predicted Assignment	Data Type
~150-155 ppm	C=O	Predicted
~140-145 ppm	C-Br	Predicted
~125-130 ppm	C-Br	Predicted
~115-120 ppm	C-H	Predicted

Infrared (IR) Spectroscopy (Predicted)

Experimental IR data for **3,5-Dibromo-2-hydroxypyrazine** is not currently available. The predicted vibrational frequencies below are based on computational modeling of the molecule's vibrational modes.

Wavenumber (cm ⁻¹)	Predicted Assignment	Intensity	Data Type
~3400-3500	O-H stretch	Medium	Predicted
~3050-3150	C-H stretch (aromatic)	Weak	Predicted
~1680-1720	C=O stretch (amide)	Strong	Predicted
~1550-1600	C=N stretch	Medium	Predicted
~1000-1100	C-Br stretch	Strong	Predicted

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of **3,5-Dibromo-2-hydroxypyrazine** would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of two bromine atoms.

m/z	Predicted Ion	Relative Abundance	Data Type
252/254/256	[M] ⁺	High (Isotopic pattern for Br ₂)	Predicted
173/175	[M-Br] ⁺	Medium	Predicted
145/147	[M-Br-CO] ⁺	Medium	Predicted
66	[C ₂ H ₂ N ₂] ⁺	Low	Predicted

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of **3,5-Dibromo-2-hydroxypyrazine**, based on established methods for related compounds.

Synthesis of 3,5-Dibromo-2-hydroxypyrazine

A detailed synthesis protocol has been reported and involves the diazotization of 2-amino-3,5-dibromopyrazine followed by hydrolysis.[\[1\]](#)

Materials:

- 2-Amino-3,5-dibromopyrazine
- Acetic acid
- Sulfuric acid
- Sodium nitrite
- Water
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

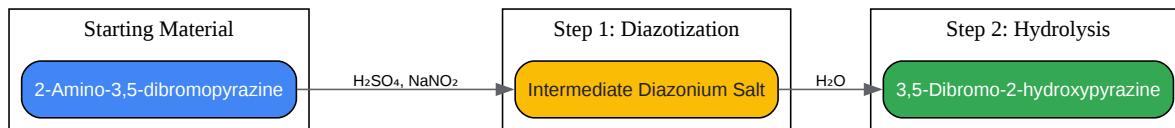
Procedure:

- To a stirred solution of 2-amino-3,5-dibromopyrazine in acetic acid, add sulfuric acid dropwise at 15-25 °C.
- Cool the mixture to 10-15 °C and add a solution of sodium nitrite in water dropwise over 1.5 hours.
- Stir the reaction mixture at 10-15 °C for an additional hour.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield **3,5-dibromo-2-hydroxypyrazine** as a yellow solid.[1]

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3,5-Dibromo-2-hydroxypyrazine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher.
- ^1H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a broadband proton-decoupled pulse sequence.

IR Spectroscopy


- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, attenuated total reflectance (ATR) can be used with the solid sample directly.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.
- Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

Synthesis Workflow

The synthesis of **3,5-Dibromo-2-hydroxypyrazine** from its amino precursor can be visualized as a two-step chemical transformation.

[Click to download full resolution via product page](#)

Synthesis of **3,5-Dibromo-2-hydroxypyrazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dibromo-2-hydroxypyrazine CAS#: 21943-15-7 [m.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3,5-Dibromo-2-hydroxypyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041542#spectroscopic-data-nmr-ir-ms-of-3-5-dibromo-2-hydroxypyrazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com